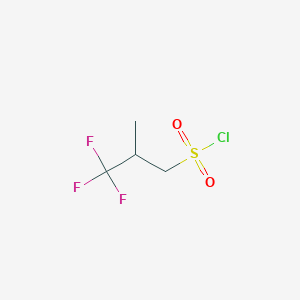
1-chloro-6,7,8-trifluoroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-6,7,8-trifluoroisoquinoline is an organic compound belonging to the isoquinoline family. It is a colorless solid which is soluble in common organic solvents. This compound has a wide range of applications in the field of organic synthesis and medicinal chemistry. It is used in the synthesis of various pharmaceuticals, dyes, and other organic compounds. In addition, it is also used in the manufacture of polymers, surfactants, and other materials.
Mechanism of Action
The mechanism of action of 1-chloro-6,7,8-trifluoroisoquinoline is not yet fully understood. However, it is believed to act as an electron-withdrawing group, which increases the electron density at the reaction center and facilitates the formation of a new bond. This effect is believed to be responsible for the reactivity of this compound in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-chloro-6,7,8-trifluoroisoquinoline are not yet fully understood. However, it is believed to act as an electron-withdrawing group, which increases the electron density at the reaction center and facilitates the formation of a new bond. This effect is believed to be responsible for the reactivity of this compound in the synthesis of various organic compounds.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-chloro-6,7,8-trifluoroisoquinoline in laboratory experiments is its high reactivity. This compound is highly reactive, making it an ideal choice for the synthesis of various organic compounds. Additionally, it is relatively inexpensive and readily available. The main limitation of using this compound in laboratory experiments is its toxicity. This compound is highly toxic, and proper safety precautions should be taken when handling it.
Future Directions
1-Chloro-6,7,8-trifluoroisoquinoline has a wide range of potential applications, and there are many future directions for research. Some possible future directions include the development of new synthetic methods for the synthesis of this compound, the study of its mechanism of action, and the development of new therapeutic agents based on this compound. Additionally, further research could be done on the biochemical and physiological effects of this compound and its potential use in the manufacture of polymers, surfactants, and other materials.
Synthesis Methods
1-Chloro-6,7,8-trifluoroisoquinoline can be synthesized by several methods. The most common method is the reaction of 1-chloro-4-nitrobenzene with trifluoromethanesulfonic anhydride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces 1-chloro-6,7,8-trifluoroisoquinoline and 4-nitrobenzene sulfonic acid. Another method involves the reaction of 1-chloro-4-nitrobenzene with trifluoromethanesulfonic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces 1-chloro-6,7,8-trifluoroisoquinoline and 4-nitrobenzene sulfonic acid.
Scientific Research Applications
1-Chloro-6,7,8-trifluoroisoquinoline has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, dyes, and other organic compounds. In addition, it has been used in the manufacture of polymers, surfactants, and other materials. It has also been used in the synthesis of heterocyclic compounds, including those with potential therapeutic applications. Furthermore, it has been used in the synthesis of various organofluorine compounds and in the study of the mechanism of action of various drugs.
properties
IUPAC Name |
1-chloro-6,7,8-trifluoroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3N/c10-9-6-4(1-2-14-9)3-5(11)7(12)8(6)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUODQOZRUFXOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C(C(=C(C=C21)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-6,7,8-trifluoroisoquinoline | |
CAS RN |
1369279-15-1 |
Source


|
| Record name | 1-chloro-6,7,8-trifluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate](/img/structure/B6598479.png)
![[3-(aminomethyl)cyclopentyl]methanamine dihydrochloride](/img/structure/B6598481.png)





![2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B6598518.png)

